molecular formula C9H18ClN B3007902 2-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride CAS No. 2287335-01-5

2-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride

Cat. No. B3007902
CAS RN: 2287335-01-5
M. Wt: 175.7
InChI Key: LOEQRECSDJSVIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bicyclic compounds such as those related to "2-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride" involves various chemical reactions. For instance, the chlorination of bicyclo[2.2.1]heptane (norbornylane) has been explored to produce chlorinated derivatives, which could be precursors to further functionalized compounds . Additionally, the synthesis of trans-bicyclo[2.2.1]heptane-2,3-diamine and its optical resolution has been reported, indicating the potential for creating enantiomerically pure bicyclic amines . A new synthesis route for 2-substituted 6-endo-(methylthio)bicyclo[2.2.1]heptanes has also been presented, which is particularly suitable for compounds with hydroxy and amino substituents .

Molecular Structure Analysis

The molecular structure of bicyclic compounds is often complex and can be elucidated using techniques such as X-ray diffraction. The crystal structure of a complex formed by trans-bicyclo[2.2.1]heptane-2,3-diamine with (2R,3R)-O,O'-dibenzoyltartaric acid has been determined, revealing details about chiral recognition and the arrangement of the bicyclic skeleton within the cavity formed by benzoyl groups . Similarly, the crystal and molecular structure of a conformationally restricted methionine analogue has been analyzed, providing insights into the three-dimensional arrangement of atoms in such compounds .

Chemical Reactions Analysis

Bicyclic compounds can undergo various chemical reactions, including electrophilic additions and substitutions. The chlorination of bicyclo[2.2.1]heptane, for example, results in mono- and dichloro products, which can be further transformed into other derivatives . The resolution and determination of the absolute configuration of 2-chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and its conversion to ketones have been studied, demonstrating the potential for synthesizing enantiomerically pure compounds and understanding their hydrogen-bonding properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds are influenced by their molecular structure and functional groups. The chlorination of bicyclo[2.2.1]heptane yields products with specific physical properties and infrared absorption spectra, which can be compared to known compounds such as norbornyl chloride . The multifunctional properties of 2-(Decylthio)ethanamine hydrochloride, including its biocidal and corrosion inhibition activities, have been evaluated in laboratory and field studies, indicating the diverse applications of such compounds .

Scientific Research Applications

Synthesis and Oxidation Applications

  • Cage-like Amines Synthesis : 2-(1-Bicyclo[2.2.1]heptanyl)ethanamine hydrochloride contributes to synthesizing sulfonamides with cage-like fragments, useful in organic chemistry for generating complex molecular structures (Kas’yan et al., 2009).

  • Chemical Transformations : It reacts with succinic anhydride, leading to the formation of amido acids and carboximides with cage-like fragments. This shows its potential in creating diverse chemical compounds (Kas’yan et al., 2008).

Crystal Structure and Molecular Analysis

  • Crystal Structure Determination : The compound has been used to understand the crystal structure and hydrogen-bonding properties of related molecules, contributing to the field of crystallography and molecular modeling (Plettner et al., 2005).

  • Molecular Structure Synthesis : It assists in synthesizing and analyzing the structure of conformationally restricted analogues, aiding in comparative molecular studies (Glass et al., 1990).

Biocidal and Corrosion Inhibition

  • Biocidal Properties : A derivative, 2-(Decyithio)Ethanamine Hydrochloride, has shown biocidal properties, indicating potential applications in controlling microbial growth (Walter & Cooke, 1997).

  • Corrosion Inhibition : It has applications in corrosion inhibition, contributing to material science and industrial maintenance (Wahyuningrum et al., 2008).

Additional Applications

  • Dioxolane Derivatives Synthesis : Utilized in synthesizing dioxolane derivatives of D-camphorquinone, aiding in the development of novel organic compounds (Clegg et al., 1995).
  • Geometric and Steric Analysis : Plays a role in studying the pyramidalization of double bonds in bicyclic alkanes, contributing to theoretical chemistry (Carrupt & Vogel, 1985).
  • Carbohydrate Derivative Preparation : Aids in the preparation of carbohydrate derivatives, demonstrating its utility in organic synthesis and pharmaceutical research (Ager & East, 1994).

properties

IUPAC Name

2-(1-bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c10-6-5-9-3-1-8(7-9)2-4-9;/h8H,1-7,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEQRECSDJSVIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C2)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride

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